molecular formula C17H15ClO3 B5795561 (2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate

(2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate

Cat. No.: B5795561
M. Wt: 302.7 g/mol
InChI Key: PDPAMMYSJLPRNL-UHFFFAOYSA-N
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Description

(2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate is a synthetic organic compound characterized by its unique structure, which includes a cycloheptatrienone core substituted with three methyl groups and a 4-chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate typically involves the following steps:

    Formation of the Cycloheptatrienone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Esterification: The final step involves the esterification of the cycloheptatrienone core with 4-chlorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

(2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Isoxazole Derivatives: Compounds with a five-membered ring containing oxygen and nitrogen atoms.

Uniqueness

(2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate is unique due to its combination of a cycloheptatrienone core and a chlorobenzoate ester, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-10-8-11(2)15(19)16(12(3)9-10)21-17(20)13-4-6-14(18)7-5-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPAMMYSJLPRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)C(=C1)C)OC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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